3-Pyridyl-2,4-dichlorophenylcarbinol
Description
Properties
Molecular Formula |
C12H9Cl2NO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-3-4-10(11(14)6-9)12(16)8-2-1-5-15-7-8/h1-7,12,16H |
InChI Key |
OEXIEORYUWWZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The evidence includes compounds with dichlorophenyl or pyridyl groups, though none match the exact structure of the target molecule. Below is a comparative analysis of relevant analogs:
Table 1: Key Compounds for Comparison
Functional Group Comparison
- Dichlorophenyl Moieties: All listed compounds (Table 1) incorporate a 2,4-dichlorophenyl group, which is known to enhance resistance to metabolic degradation and improve binding to hydrophobic enzyme pockets .
- Heterocyclic Systems: Pyridine (hypothetical in the target) vs. pyridinone () vs. pyrazolo-pyrimidine (): Pyridine derivatives often exhibit basicity and metal-coordination properties, while pyridinones and pyrimidines are common in drug design for their planar aromaticity and π-stacking interactions .
Physicochemical Properties
No data are available for 3-Pyridyl-2,4-dichlorophenylcarbinol. However, analogs suggest:
- LogP: Dichlorophenyl-containing compounds typically have high logP values (>3.5), indicating lipophilicity. The carbinol group may reduce logP slightly compared to aldehydes or triazoles .
- Solubility: Carbinols generally improve aqueous solubility versus nonpolar analogs (e.g., biphenylcarbaldehyde in ).
Preparation Methods
Preparation of 3-Pyridylmagnesium Bromide
3-Bromopyridine is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere. The reaction typically requires activation with iodine or ultrasonication to initiate magnesium reactivity.
Reaction Conditions:
-
Solvent: Dry THF or diethyl ether
-
Temperature: 0–25°C
-
Duration: 2–4 hours
Nucleophilic Addition to 2,4-Dichlorobenzaldehyde
The freshly prepared Grignard reagent is added dropwise to a solution of 2,4-dichlorobenzaldehyde in THF at 0°C. The mixture is stirred at room temperature until completion, forming a magnesium alkoxide intermediate.
Key Parameters:
-
Molar ratio: 1:1 (Grignard:aldehyde)
-
Reaction time: 4–6 hours
Acidic Workup
The alkoxide intermediate is quenched with dilute hydrochloric acid (1–2 M) or saturated ammonium chloride, protonating the alkoxide to yield the secondary alcohol. The crude product is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).
Yield: 75–86%
Purity: >95% (by NMR and HPLC)
Alternative Synthetic Pathways
Reduction of 3-Pyridyl-2,4-dichlorophenyl Ketone
The ketone precursor is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran or ethanol. This method is less common due to challenges in synthesizing the ketone intermediate.
Procedure:
-
Synthesize 3-pyridyl-2,4-dichlorophenyl ketone via Friedel-Crafts acylation (AlCl₃ catalyst).
-
Reduce the ketone with NaBH₄ (1.2 equiv.) in ethanol at 0°C for 2 hours.
Yield: 60–68%
Limitations: Low regioselectivity in ketone synthesis.
Hydrolysis of 3-Pyridyl-2,4-dichlorophenyl Chloride
A patent (US4407806) describes the hydrolysis of 3-pyridyl-2,4-dichlorophenyl chloride using aqueous sodium hydroxide in acetic acid. The reaction proceeds via an SN2 mechanism, replacing the chloride with a hydroxyl group.
Conditions:
-
Reagents: NaOH (70% w/v), glacial acetic acid
-
Temperature: Reflux (100–110°C)
-
Catalyst: Tetrabutylammonium iodide (1–2 mol%)
Yield: 90–95%
Advantages: High yield and scalability for industrial applications.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Grignard Reaction | 75–86% | >95% | Moderate | High |
| Ketone Reduction | 60–68% | 85–90% | High | Low |
| Chloride Hydrolysis | 90–95% | >98% | Low | Industrial |
Key Findings:
-
The Grignard method balances yield and practicality for laboratory-scale synthesis.
-
Chloride hydrolysis offers superior yields and is preferred for large-scale production.
-
Ketone reduction is limited by intermediate synthesis challenges.
Reaction Optimization and Challenges
Grignard Reagent Reactivity
3-Bromopyridine exhibits lower reactivity compared to alkyl or aryl bromides. Strategies to enhance reactivity include:
Purification Considerations
The product often requires chromatography due to byproducts (e.g., biphenyls from aldehyde dimerization). Recrystallization in ethanol/water (3:1) effectively removes impurities.
Industrial Applications and Patent Analysis
The compound’s fungicidal and herbicidal properties are highlighted in US4407806, where it serves as a key intermediate for agrochemicals. The patent emphasizes hydrolysis as a cost-effective route, achieving >90% yield with minimal purification .
Q & A
Q. What are the critical steps in synthesizing 3-Pyridyl-2,4-dichlorophenylcarbinol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or nucleophilic substitution. Key parameters include:
- Temperature control : Higher temperatures may accelerate reactions but risk decomposition of intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while non-polar solvents improve selectivity .
- Reaction time : Progress is monitored via thin-layer chromatography (TLC) to identify intermediate phases .
Optimization Example : A temperature gradient (20–80°C) with TLC checks every 30 minutes ensures minimal side-product formation .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., pyridyl protons at δ 8.2–8.5 ppm) and confirm stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Measures purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 325.05) .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory.
- Ventilation : Use fume hoods to avoid inhalation (PAC-1 limit: 2.1 mg/m³) .
- Waste Disposal : Collect hazardous waste separately and use licensed disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR, IR, and X-ray crystallography data (if available) to confirm bond configurations. For example, crystal structures (e.g., from ) can resolve ambiguities in NOESY or COSY spectra .
- Iterative refinement : Use computational tools (e.g., DFT calculations) to predict spectra and align with experimental results .
Q. What strategies enhance the stability of this compound in aqueous solutions?
- pH adjustment : Stability increases in mildly acidic conditions (pH 5–6) due to reduced hydrolysis of the carbinol group.
- Lyophilization : Freeze-drying the compound as a salt (e.g., hydrochloride) improves shelf life .
Table 1 : Stability under varying pH (24-hour study):
| pH | Degradation (%) |
|---|---|
| 3.0 | 15 |
| 5.5 | 5 |
| 7.4 | 35 |
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved bioactivity?
- Functional group modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the pyridyl ring enhances binding to target enzymes .
- Biological assays : Screen derivatives using kinase inhibition assays (IC₅₀ values) or cytotoxicity tests (e.g., MTT assay on cancer cell lines) .
Q. What advanced spectroscopic methods are suited for studying dynamic molecular interactions?
- 2D NMR (e.g., HSQC, NOESY) : Maps coupling between pyridyl and dichlorophenyl groups .
- X-ray Photoelectron Spectroscopy (XPS) : Analyzes surface interactions in catalytic applications .
Methodological Notes
- Contradiction Management : Use iterative data triangulation (e.g., combining HPLC retention times with NMR) to address discrepancies in reaction yields or spectral assignments .
- Synthetic Scale-Up : Pilot studies (1–10 mmol) should precede large-scale synthesis to identify exothermic risks or solvent incompatibilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
